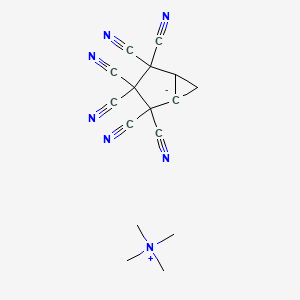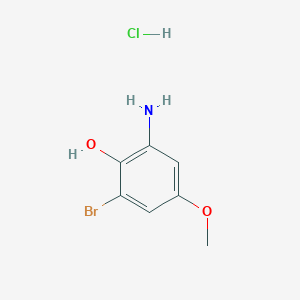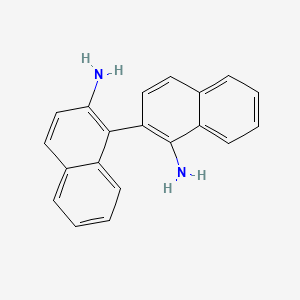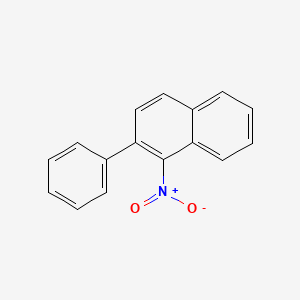
1-Nitro-2-phenylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-2-phenylnaphthalene is an organic compound with the molecular formula C16H11NO2 It is a derivative of naphthalene, where a nitro group and a phenyl group are attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitro-2-phenylnaphthalene can be synthesized through several methods. One common approach involves the nitration of 2-phenylnaphthalene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitro-2-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products:
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-Nitro-2-phenylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-nitro-2-phenylnaphthalene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The compound’s ability to undergo electrophilic substitution also allows it to modify other molecules, potentially altering their function .
Comparaison Avec Des Composés Similaires
- 2-Nitro-1-phenylnaphthalene
- 1-Nitro-2-phenylethane
- 2-Nitro-1-phenylethane
Comparison: 1-Nitro-2-phenylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity towards electrophilic and nucleophilic agents, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
74886-75-2 |
|---|---|
Formule moléculaire |
C16H11NO2 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
1-nitro-2-phenylnaphthalene |
InChI |
InChI=1S/C16H11NO2/c18-17(19)16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H |
Clé InChI |
GCKBNOUMDCESHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


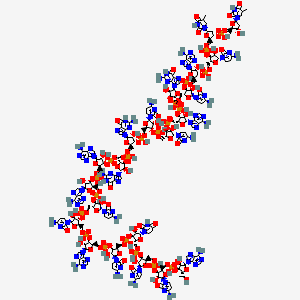

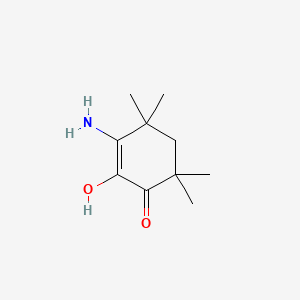
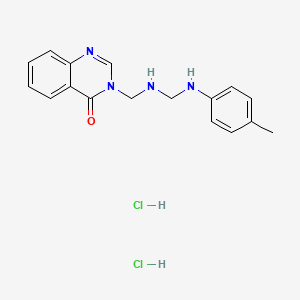

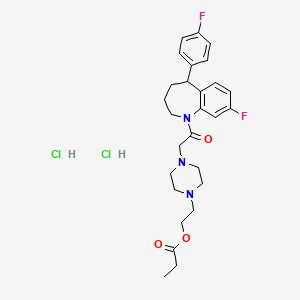
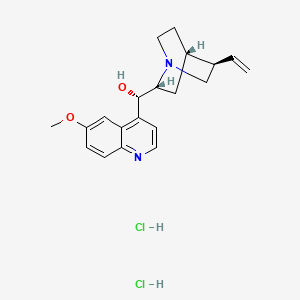
![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
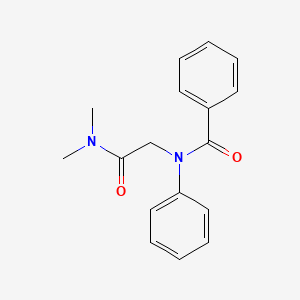
![6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride](/img/structure/B13771570.png)
